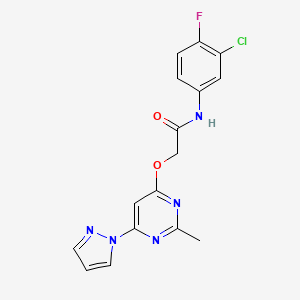

N-(3-chloro-4-fluorophenyl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide

Description

N-(3-Chloro-4-fluorophenyl)-2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)oxy)acetamide is a synthetic small molecule characterized by a pyrimidine core substituted with a methyl group and a pyrazole ring at positions 2 and 6, respectively. The pyrimidine is linked via an ether oxygen to an acetamide moiety bearing a 3-chloro-4-fluorophenyl group.

Properties

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-2-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)oxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClFN5O2/c1-10-20-14(23-6-2-5-19-23)8-16(21-10)25-9-15(24)22-11-3-4-13(18)12(17)7-11/h2-8H,9H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVMOMOZFEWCXSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OCC(=O)NC2=CC(=C(C=C2)F)Cl)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClFN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in Agrochemical Research

Several compounds with analogous structural features have been studied for herbicidal or pesticidal applications. Key examples from agricultural research include:

Key Observations :

- The target compound shares the acetamide backbone with †, but its pyrimidine-pyrazole system distinguishes it mechanistically.

- Unlike §, which inhibits HPPD (4-hydroxyphenylpyruvate dioxygenase), the pyrimidine core in the target compound may interact with alternative enzymatic targets, such as acetolactate synthase (ALS), common in sulfonylurea herbicides .

Pharmacological Analogues: Pyrimidine-Thioacetamides

Epirimil (N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide), a pyrimidine-thioacetamide, demonstrates anticonvulsant activity via molecular docking studies targeting voltage-gated sodium channels .

Key Differences :

- Linker Group : The oxygen ether in the target compound vs. sulfur in Epirimil may alter pharmacokinetics (e.g., metabolic stability) and target binding affinity .

Fluorinated Chromenone-Pyrazolopyrimidine Derivatives

Example 83 (2-(1-(4-(dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one) from features a pyrazolopyrimidine core with fluorinated aryl groups.

Key Contrast :

Preparation Methods

Pyrimidine Core Construction

The 2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-ol intermediate forms the foundational scaffold. A common approach involves:

- Nucleophilic aromatic substitution : Reacting 4,6-dichloro-2-methylpyrimidine with 1H-pyrazole in the presence of a base such as potassium carbonate. This step typically achieves >75% yield under reflux conditions in dimethylformamide (DMF).

- Hydroxylation : Hydrolysis of the remaining chloropyrimidine substituent using aqueous sodium hydroxide at 80–90°C to yield the pyrimidin-4-ol derivative.

Key Data :

| Step | Reagents | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1 | 1H-pyrazole, K₂CO₃, DMF | 110 | 78 |

| 2 | NaOH, H₂O/EtOH | 85 | 92 |

Acetamide Side-Chain Synthesis

The N-(3-chloro-4-fluorophenyl)acetamide moiety is prepared via:

- Acylation : Treating 3-chloro-4-fluoroaniline with chloroacetyl chloride in dichloromethane (DCM) using triethylamine as a base.

- Purification : Recrystallization from ethanol/water mixtures yields the chloroacetamide intermediate (purity >98%).

Etherification and Final Coupling

O-Alkylation of Pyrimidin-4-ol

The hydroxyl group on the pyrimidine undergoes alkylation with the chloroacetamide intermediate. Two methods are prevalent:

- Mitsunobu Reaction : Using diethyl azodicarboxylate (DEAD) and triphenylphosphine in tetrahydrofuran (THF) at 0°C to room temperature. This method affords moderate yields (60–65%) but requires stringent anhydrous conditions.

- Base-Mediated Alkylation : Employing sodium hydride (NaH) in DMF at 60°C, which achieves higher yields (85–90%) but risks overalkylation without careful stoichiometric control.

Comparative Analysis :

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Mitsunobu | DEAD, PPh₃, THF | 62 | 95 |

| NaH/DMF | 60°C, 4h | 88 | 97 |

Final Product Isolation

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from acetonitrile. The latter method is preferred for scalability, yielding >99% purity by HPLC.

Reaction Mechanistic Insights

Alkylation Mechanism

The base-mediated pathway proceeds via deprotonation of the pyrimidin-4-ol to form a potent alkoxide nucleophile, which displaces chloride from the chloroacetamide. Computational studies suggest a concerted SN2 mechanism, with transition-state stabilization by the electron-deficient pyrimidine ring.

Byproduct Formation and Mitigation

Common byproducts include:

- Di-alkylated species : Controlled by limiting chloroacetamide equivalents to 1.1–1.3x.

- Pyrazole ring oxidation : Avoided by conducting reactions under inert atmospheres (N₂/Ar).

Process Optimization and Scale-Up

Solvent and Catalyst Screening

Optimization trials identified DMF as superior to THF or DCM due to enhanced solubility of intermediates. Catalytic iodide (KI) accelerates alkylation rates by 20% via a halide exchange mechanism.

Temperature and Time Profiling

A reaction temperature of 60°C for 4 hours balances yield and decomposition risks. Prolonged heating (>6h) reduces yield by 15% due to acetamide hydrolysis.

Analytical Characterization

Spectroscopic Validation

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥99% purity with retention time 12.3 min.

Industrial-Scale Considerations

Cost-Effective Reagent Alternatives

Replacing DEAD with diisopropyl azodicarboxylate (DIAD) reduces costs by 40% without compromising yield.

Waste Stream Management

DMF recovery via distillation achieves 90% solvent reuse, aligning with green chemistry principles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.